1-isopropyl-1H-pyrazole-3-carbonyl chloride
Overview
Description
1-isopropyl-1H-pyrazole-3-carbonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and significance in various sectors, including the chemical industry, medicine, and agriculture
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-1H-pyrazole-3-carbonyl chloride typically involves the reaction of 1-isopropyl-1H-pyrazole-3-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride . The general reaction scheme is as follows:
1-isopropyl-1H-pyrazole-3-carboxylic acid+SOCl2→1-isopropyl-1H-pyrazole-3-carbonyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic and cost-effective catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 1-isopropyl-1H-pyrazole-3-carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the acyl chloride group under mild to moderate conditions.
Hydrolysis: Water or aqueous bases (e.g., NaOH) can facilitate the hydrolysis reaction.
Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions to prevent side reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
1-isopropyl-1H-pyrazole-3-carboxylic acid: Formed by hydrolysis.
Alcohols: Formed by reduction.
Scientific Research Applications
1-isopropyl-1H-pyrazole-3-carbonyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry:
Agriculture: Used in the synthesis of agrochemicals, including herbicides and fungicides.
Material Science: Employed in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 1-isopropyl-1H-pyrazole-3-carbonyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic applications to modify the structure and properties of target compounds .
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-1H-pyrazole-3-carbonyl chloride
- 1-methyl-1H-pyrazole-3-carbonyl chloride
- 1-ethyl-1H-pyrazole-3-carbonyl chloride
Uniqueness
1-isopropyl-1H-pyrazole-3-carbonyl chloride is unique due to the presence of the isopropyl group, which can influence its reactivity and the properties of its derivatives. Compared to other similar compounds, it may exhibit different steric and electronic effects, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
1-propan-2-ylpyrazole-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5(2)10-4-3-6(9-10)7(8)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQRJTCBPQXFDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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